8-Anilino-1-naphthalenesulfonic acid

Overview

Description

8-Anilino-1-naphthalenesulfonic acid, commonly referred to as ANS, is a fluorescent probe molecule extensively used in various biochemical studies. It is known for its ability to bind to proteins and other biological macromolecules, which results in an increase in its fluorescence quantum yield, making it a valuable tool for investigating protein structures, conformations, and interactions .

Synthesis Analysis

While the provided papers do not detail the synthesis of ANS, it is typically synthesized through the sulfonation of 1-naphthylamine followed by an anilino coupling reaction. ANS is also an intermediate in the bacterial degradation of azo dyes, as demonstrated by Moraxella osloensis, which can degrade a significant portion of this compound .

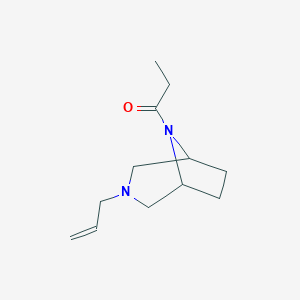

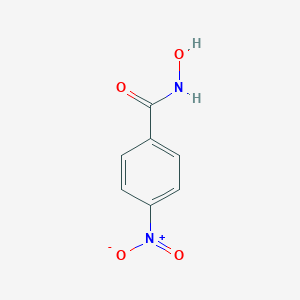

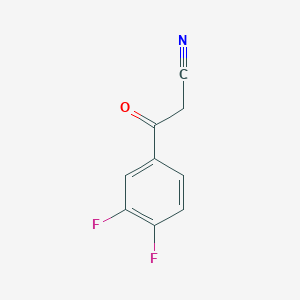

Molecular Structure Analysis

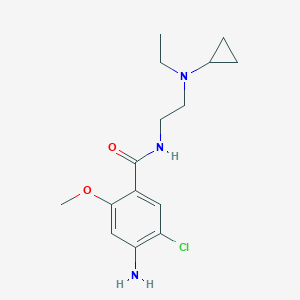

The molecular structure of ANS has been elucidated through crystallography, revealing two conformationally distinct molecules within the triclinic P1 lattice. The structure includes an intramolecular hydrogen bond and short intramolecular H...H contacts, which may influence its binding properties and fluorescence . The conformational flexibility of ANS is highlighted by the presence of two distinct conformations in the crystal structure, which is relevant to its function as a competitive inhibitor in thyroid hormone transport proteins .

Chemical Reactions Analysis

ANS is known to interact with various biological molecules. For instance, it binds to the lac repressor protein from Escherichia coli, and this interaction is significantly affected by the presence of a bis(ANS) impurity, which binds more tightly to the protein . ANS also binds to cholinesterases, inhibiting their catalytic activity and causing an irreversible inactivation of acetylcholinesterase . Furthermore, ANS can form complexes with cyclodextrins, with the benzene ring of ANS being enclosed within the cyclodextrin cavity .

Physical and Chemical Properties Analysis

The fluorescence properties of ANS are sensitive to its environment, as shown by picosecond time-resolved fluorescence studies. These studies indicate that the solvent interchange at the solvent shell level is slow, and local solvent relaxation around the excited-state molecule occurs on picosecond time scales . The fluorescence of ANS is also affected by its interaction with membranes, as observed in studies with sarcoplasmic reticulum vesicles, where temperature and lipid depletion influence the quantum yield and binding affinity . Additionally, ANS has been used in radioimmunoassays due to its ability to block the binding of triiodothyronine to thyroxine binding globulin, allowing for sensitive and precise measurements of triiodothyronine in serum .

Scientific Research Applications

1. Biological Systems Study

ANS has been a vital tool for studying biological systems due to its environmentally sensitive fluorescent nature and its ability to bind to hydrophobic pockets of proteins. This feature makes ANS derivatives useful in exploring various biological phenomena. Innovative methods have been developed for synthesizing ANS derivatives with distinct spectral properties, including varied quantum yields and fluorescence characteristics, which are essential in biological research (Wang, Faber, & Georg, 2019).

2. Protein Binding Site Analysis

ANS is widely used as a probe to locate binding sites on proteins. For instance, its binding to tear lipocalin has been studied through fluorescence techniques, revealing multiple binding sites with varying affinities. Such studies provide insights into protein structure and function, crucial for understanding biological mechanisms (Gasymov, Abduragimov, & Glasgow, 2007).

3. Molecular Mechanism and Binding Dynamics

Research on ANS has also focused on understanding its molecular mechanism and binding dynamics with proteins. A study examining ANS-protein binding suggests that the microenvironment at the binding site significantly influences the binding process, rather than the diffusion-limited association. This information helps in interpreting molecular motions of ANS molecules at binding sites (Ota, Tanaka, & Takano, 2021).

4. Crystal and Molecular Structure Analysis

The crystal and molecular structure of ANS have been determined, providing insights into its intramolecular hydrogen bond formation and conformational properties. Such studies are pivotal for understanding the interaction of ANS with various molecules and its role as a fluorescent probe (Cody & Hazel, 1976).

5. Interaction with Biological Membranes

ANS has been used in studies involving lipid-protein interactions in biological membranes. For example, an experimental method utilizing ANS as a fluorescent probe has been devised to study the interaction of lipid membranes with proteins, highlighting its role in biophysical research (Smekal, Ting, Augenstein, & Tien, 1970).

6. Fluorescence Biosensor Applications

ANS has potential applications in the development of fluorescent biosensors. For instance, ANS has been incorporated into ultrathin films, showing selective fluorescence enhancement to protein biomolecules. This demonstrates its utility in designing sensitive and specific biosensing materials (Zhang, Li, Zhao, Tian, Qin, & Lu, 2016).

Mechanism of Action

Target of Action

8-Anilino-1-naphthalenesulfonic acid (ANS) primarily targets proteins, particularly those with hydrophobic binding pockets . It has been found to interact with Protein S100-A7 and UDP-N-acetylglucosamine 1-carboxyvinyltransferase .

Mode of Action

ANS is a hydrophobic polarity-sensitive fluorescent dye . It binds to proteins non-specifically by anchoring to cationic side chains of proteins via its sulfonate moiety and additionally binding to nearby hydrophobic pockets on the protein via its anilinonaphthalene . This interaction induces conformational changes in the proteins .

Biochemical Pathways

The primary biochemical pathway affected by ANS involves the folding/unfolding pathways of proteins . By binding to proteins, ANS can induce conformational changes, which can affect the protein’s folding and unfolding pathways .

Pharmacokinetics

It is known that ans is nonfluorescent in aqueous solution but fluoresces strongly upon binding to proteins . This suggests that the bioavailability of ANS may be influenced by its binding to proteins.

Result of Action

The binding of ANS to proteins results in a change in the fluorescence properties of ANS . This change can be used to detect conformational changes in proteins, making ANS a valuable tool in biochemical and biological research .

Action Environment

The action of ANS is influenced by the surrounding solvent environment . Its fluorescence properties change depending on the hydrophobicity of the environment . For example, ANS fluoresces strongly in hydrophobic environments, such as when it is bound to proteins .

Safety and Hazards

Future Directions

The overall binding process of ANS considering the binding constant is not fully understood, which requires the ANS fluorescence binding mechanism to be examined . The molecular mechanism of ANS–protein binding will help us to interpret the molecular motions of ANS molecules at the binding site in detail, especially with respect to an equilibrium perspective .

properties

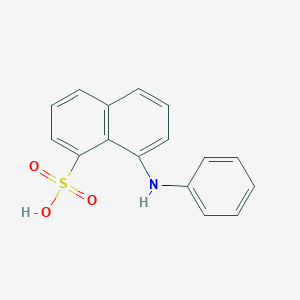

IUPAC Name |

8-anilinonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13/h1-11,17H,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEOQOXTVHGIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1445-19-8 (mono-hydrochloride), 18108-68-4 (magnesium [2:1]), 28836-03-5 (mono-ammonium) | |

| Record name | 1-Anilino-8-naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7058882 | |

| Record name | 8-Anilino-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray powder; [Aldrich MSDS] | |

| Record name | 1-Anilino-8-naphthalenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

82-76-8 | |

| Record name | 8-Anilino-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Anilino-8-naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-anilinonaphthalene-1-sulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Anilino-1-naphthalenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Anilino-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-anilinonaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ANILINO-8-NAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630I4V6051 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Anilino-1-naphthalene sulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)

![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)